[2-(2-Methoxyphenyl)piperazin-1-yl]-quinolin-5-ylmethanone
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Overview
Description
[2-(2-Methoxyphenyl)piperazin-1-yl]-quinolin-5-ylmethanone is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is part of the arylpiperazine class, which is known for its diverse pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Methoxyphenyl)piperazin-1-yl]-quinolin-5-ylmethanone typically involves the reaction of 2-methoxyphenylpiperazine with quinoline derivatives under specific conditions. One common method includes the use of a catalyst such as Yb(OTf)3 in acetonitrile to facilitate the addition reaction . The intermediate products are often purified through recrystallization from optimized solvents to ensure high purity and yield .
Industrial Production Methods
For industrial-scale production, the synthesis route is optimized to enhance yield and reduce costs. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. The overall yield of the industrial process can be around 45%, with the final product confirmed by techniques such as 1H-NMR, 13C-NMR, and HRMS .
Chemical Reactions Analysis
Types of Reactions
[2-(2-Methoxyphenyl)piperazin-1-yl]-quinolin-5-ylmethanone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction can produce various alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, [2-(2-Methoxyphenyl)piperazin-1-yl]-quinolin-5-ylmethanone is used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules .
Biology
Biologically, this compound has been studied for its potential as an alpha1-adrenergic receptor antagonist, which could make it useful in treating conditions like hypertension and benign prostate hyperplasia .
Medicine
In medicine, its role as an alpha1-adrenergic receptor antagonist opens up possibilities for its use in treating various cardiovascular and neurological disorders .
Industry
Industrially, this compound can be used in the development of new pharmaceuticals and as an intermediate in the synthesis of other active pharmaceutical ingredients .
Mechanism of Action
The mechanism of action of [2-(2-Methoxyphenyl)piperazin-1-yl]-quinolin-5-ylmethanone primarily involves its interaction with alpha1-adrenergic receptors. By binding to these receptors, it can inhibit their activity, leading to vasodilation and reduced blood pressure . This interaction is facilitated by the compound’s unique structure, which allows it to fit into the receptor’s binding site effectively .
Comparison with Similar Compounds
Similar Compounds
Trazodone: Another arylpiperazine known for its antidepressant properties.
Naftopidil: Used in the treatment of benign prostate hyperplasia.
Urapidil: An alpha1-adrenergic receptor antagonist used to treat hypertension.
Uniqueness
What sets [2-(2-Methoxyphenyl)piperazin-1-yl]-quinolin-5-ylmethanone apart from these similar compounds is its specific binding affinity and pharmacokinetic profile, which may offer advantages in terms of efficacy and safety .
Properties
IUPAC Name |
[2-(2-methoxyphenyl)piperazin-1-yl]-quinolin-5-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-26-20-10-3-2-6-17(20)19-14-22-12-13-24(19)21(25)16-7-4-9-18-15(16)8-5-11-23-18/h2-11,19,22H,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPFNQHUTMBKHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CNCCN2C(=O)C3=C4C=CC=NC4=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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